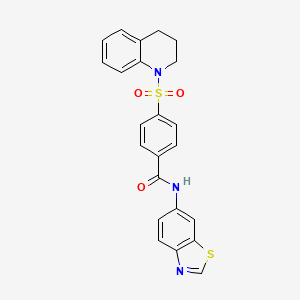

N-(1,3-benzothiazol-6-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3S2/c27-23(25-18-9-12-20-22(14-18)30-15-24-20)17-7-10-19(11-8-17)31(28,29)26-13-3-5-16-4-1-2-6-21(16)26/h1-2,4,6-12,14-15H,3,5,13H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFYYACHPKXUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)N=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-benzothiazol-6-yl)-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzothiazole moiety and a tetrahydroquinoline sulfonamide. The synthesis typically involves multi-step reactions starting from readily available precursors. The general synthetic route can be summarized as follows:

- Preparation of Benzothiazole Derivative : The starting material is reacted with suitable reagents to form the benzothiazole core.

- Formation of Tetrahydroquinoline : A tetrahydroquinoline derivative is synthesized through cyclization reactions.

- Coupling Reaction : The two components are coupled using coupling agents under controlled conditions to yield the final product.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Several in vitro studies have demonstrated the compound's ability to inhibit cancer cell proliferation. The mechanism of action appears to involve the induction of apoptosis in cancer cells:

- Cell Lines Tested : Commonly used cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown sensitivity to this compound.

- IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines range from 10 to 50 µM, indicating moderate potency.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| A549 | 30 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial effects against various bacterial strains:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be 15 µg/mL for Staphylococcus aureus and 20 µg/mL for Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Case Study 1: Antitumor Efficacy

A recent study published in Journal of Medicinal Chemistry explored the antitumor efficacy of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

Case Study 2: Synergistic Effects

Another investigation assessed the synergistic effects of this compound in combination with standard chemotherapeutic agents. The combination therapy showed enhanced efficacy in inhibiting tumor growth and reducing side effects compared to monotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.